molecular formula C18H13Cl2N5OS B10930440 7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10930440
M. Wt: 418.3 g/mol
InChI Key: ASRLSPPCNURNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group and a sulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of the pyrazolo[1,5-a]pyrimidine core with a 3,5-dichlorophenyl group using suitable reagents and catalysts.

    Attachment of the Sulfanyl Methyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the 3,5-dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways. It is particularly useful in investigating its role as an inhibitor of specific enzymes.

    Chemical Biology: The compound is employed in chemical biology research to explore its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their substitution patterns and functional groups.

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a pyrido[2,3-d]pyrimidine core and exhibit different biological activities compared to pyrazolo[1,5-a]pyrimidines.

    Thiazolo[4,5-d]pyrimidin-7-ones: These compounds contain a thiazole ring fused to a pyrimidine core and are studied for their potential as enzyme inhibitors.

Uniqueness

7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H13Cl2N5OS

Molecular Weight

418.3 g/mol

IUPAC Name

7-[[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylmethyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C18H13Cl2N5OS/c1-10-4-16-23-17(26)8-14(25(16)24-10)9-27-18-21-3-2-15(22-18)11-5-12(19)7-13(20)6-11/h2-8H,9H2,1H3,(H,23,26)

InChI Key

ASRLSPPCNURNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CSC3=NC=CC(=N3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.